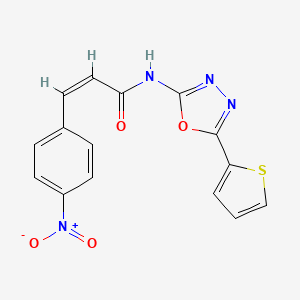

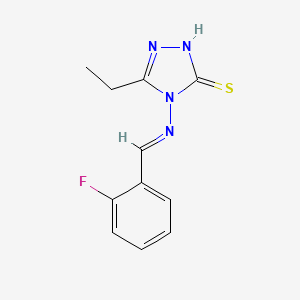

![molecular formula C18H21N3O4S B2636767 ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-71-3](/img/structure/B2636767.png)

ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, in the synthesis of triazole-pyrimidine-based compounds, they were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, HRESIMS, 1D and 2D NMR . The dihydropyrimidine ring adopts a screw-boat conformation .

Chemical Reactions Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, in a round bottom flask, piperazine was added to a solution of the compound and potassium carbonate in CHCl3 at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

- Derivatives of 4-thiopyrimidine, including ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been synthesized and structurally characterized using techniques like NMR, IR, mass spectroscopy, and X-ray diffraction. These compounds exhibited different hydrogen-bond interactions and crystal structures based on the substituent at the 5-position of the pyrimidine ring (Stolarczyk et al., 2018).

Biological Activities 2. Compounds derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed varying cytotoxic activities against several cancer cell lines, providing insights into their potential as anticancer agents. Particularly, compounds displayed weak activity against HeLa and K562 cell lines and non-toxicity towards CFPAC and HUVEC cell lines (Stolarczyk et al., 2018).

Chemical Reactions and Properties 3. Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates have been synthesized, showcasing the versatility in pyrimidine ring annulation. These compounds demonstrated tautomerism and existed in dynamic equilibrium of various forms in solution (Dolzhenko et al., 2006).

Synthesis of novel chromone-pyrimidine coupled derivatives was achieved using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate [Et3NH][HSO4], under solvent-free conditions. These compounds, including derivatives of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrated various biological activities like antifungal and antibacterial properties (Nikalje et al., 2017).

The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates led to products through ring expansion and/or nucleophilic substitution. The study highlighted the influence of reaction media's basicity-nucleophilicity on the reaction pathway (Fesenko et al., 2010).

Propiedades

IUPAC Name |

ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-4-25-17(23)15-12(3)20-18(24)21-16(15)26-10-14(22)19-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBMLMABUXPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)

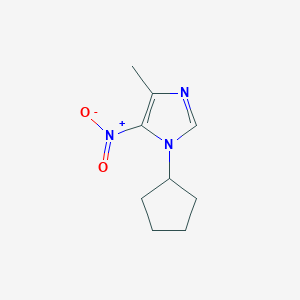

![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)

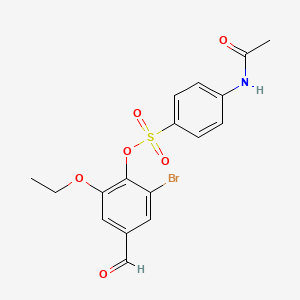

![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)

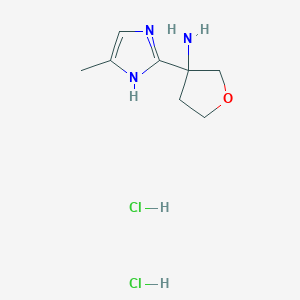

![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)